4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
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Overview
Description
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is an organic compound that features a fluorine atom, a pyrrolidine ring, and a benzenethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of a precursor compound using reagents such as aluminum fluoride and copper fluoride at elevated temperatures . The pyrrolidine ring can be introduced through nucleophilic substitution reactions, while the thiol group is often added via thiolation reactions using thiolating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives .
Scientific Research Applications
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or enzymes. The thiol group can form covalent bonds with target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenethiol: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-(Pyrrolidin-1-ylmethyl)benzenethiol: Lacks the fluorine atom, which reduces its potential for specific interactions.
4-Fluoro-2-(methylthio)benzenethiol: Contains a methylthio group instead of a pyrrolidine ring, altering its chemical and biological properties .
Uniqueness
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is unique due to the combination of its fluorine atom, pyrrolidine ring, and thiol group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c12-10-3-4-11(14)9(7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYBNMCPJGENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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